![molecular formula C27H33BrFN5O2S B2754646 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide CAS No. 422288-20-8](/img/structure/B2754646.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide is a useful research compound. Its molecular formula is C27H33BrFN5O2S and its molecular weight is 590.56. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Reactions
Studies have explored the photochemistry of quinolone derivatives, showing that they can undergo specific photo-induced reactions, such as substitution and decarboxylation, influenced by environmental conditions like pH and the presence of different anions. These reactions are crucial for understanding the stability and reactivity of such compounds under various conditions, which could be relevant for designing light-sensitive drugs or chemicals (Mella, Fasani, & Albini, 2001).
Synthesis of Derivatives
Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has demonstrated the versatility of these compounds in generating a range of biologically active molecules. Such synthetic methodologies could be applicable to the synthesis of derivatives of the compound , potentially leading to new materials with useful properties, including anticancer activities (Nowak et al., 2015).
Antiviral Studies
Derivatives of tetrahydroquinazolin and piperazine have been synthesized and tested for their antiviral properties, demonstrating the potential of such compounds in medicinal chemistry. For instance, certain derivatives showed higher antiviral activity than standard drugs, indicating the promise of these chemical frameworks in developing new antiviral agents (Selvakumar et al., 2018).
Antimicrobial Activity
Compounds incorporating the piperazine and quinazolinone moieties have been synthesized and evaluated for their antimicrobial efficacy. This research suggests potential applications in designing new antimicrobial agents, with some derivatives showing promising activity against a range of bacterial and fungal species (Patel & Patel, 2010).
Antidepressant and Antipsychotic Activities
Investigations into new analogs of aripiprazole, featuring quinoline and isoquinoline sulfonamide, have revealed significant antidepressant and antipsychotic activities. This highlights the therapeutic potential of compounds related to the one , especially in targeting serotonin and dopamine receptors for mental health applications (Zajdel et al., 2013).
Eigenschaften
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39BrFN5O2S/c28-20-10-11-23-21(19-20)26(36)34(27(37)31-23)14-5-1-2-9-25(35)30-12-6-13-32-15-17-33(18-16-32)24-8-4-3-7-22(24)29/h3-4,7-8,20-21,23H,1-2,5-6,9-19H2,(H,30,35)(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDVETAFCPPKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39BrFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

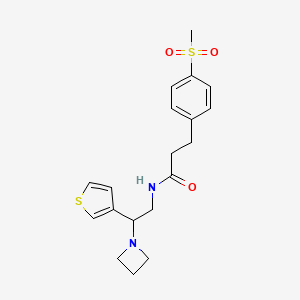

![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)
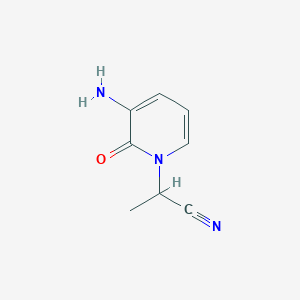
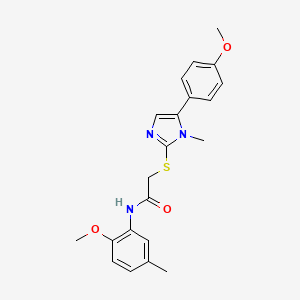
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)
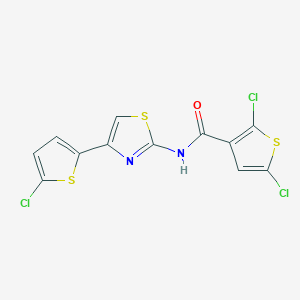
![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)
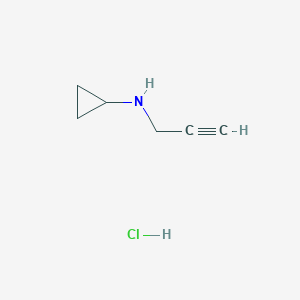
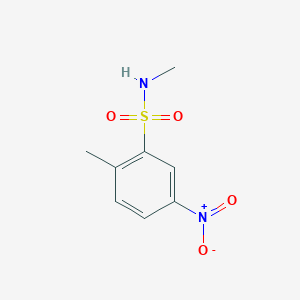
![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2754581.png)

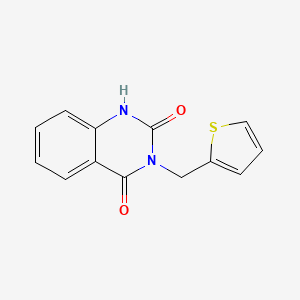
![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2754585.png)